molecular formula C8H18ClN3O B14500556 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride CAS No. 63980-52-9

1-Dimethylcarbamyl-4-methylpiperazine hydrochloride

Cat. No.: B14500556
CAS No.: 63980-52-9
M. Wt: 207.70 g/mol
InChI Key: PCJFZNZMSVGOLB-UHFFFAOYSA-N
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Description

1-Dimethylcarbamyl-4-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylpiperazine with phosgene to form the corresponding carbamoyl chloride, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Dimethylcarbamyl-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anthelmintic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Uniqueness: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

63980-52-9

Molecular Formula

C8H18ClN3O

Molecular Weight

207.70 g/mol

IUPAC Name

N,N,4-trimethylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H17N3O.ClH/c1-9(2)8(12)11-6-4-10(3)5-7-11;/h4-7H2,1-3H3;1H

InChI Key

PCJFZNZMSVGOLB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)C.Cl

Origin of Product

United States

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